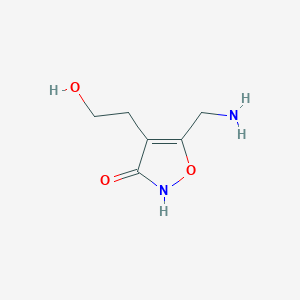
5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of β-keto esters with hydroxylamine to form isoxazole rings. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of isoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
Types of Reactions
5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound of the isoxazole family.
4,5-Dihydroisoxazole: A reduced form of isoxazole with different chemical properties.
3,5-Dimethylisoxazole: A substituted isoxazole with unique biological activities.
Uniqueness
5-(Aminomethyl)-4-(2-hydroxyethyl)isoxazol-3(2H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C6H10N2O3 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC 名称 |
5-(aminomethyl)-4-(2-hydroxyethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H10N2O3/c7-3-5-4(1-2-9)6(10)8-11-5/h9H,1-3,7H2,(H,8,10) |
InChI 键 |
HJAFHEHFUBCVMX-UHFFFAOYSA-N |
规范 SMILES |
C(CO)C1=C(ONC1=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphorus(1+), triethoxy[(3-fluorophenyl)methyl]-, (T-4)-](/img/structure/B12861360.png)

![3H,4H,5H,6H-Cyclopenta[d]imidazol-4-one](/img/structure/B12861371.png)
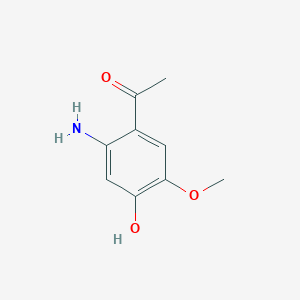
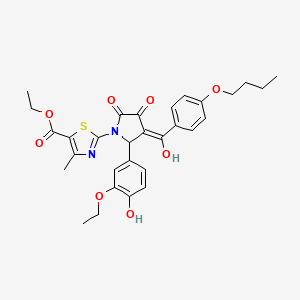
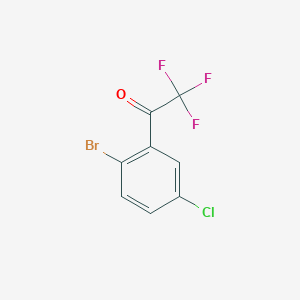
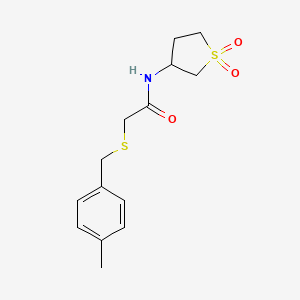
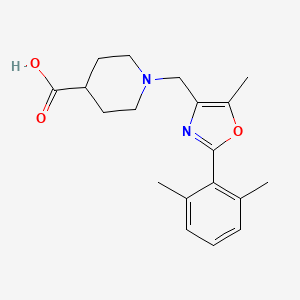

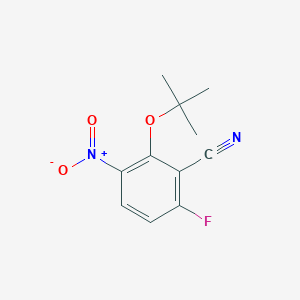

![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12861399.png)
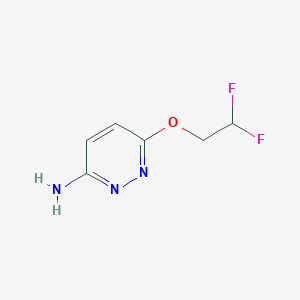
![1-(4'-Tert-butyl[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12861422.png)
